molecular formula C11H15NO B134971 2-Benzylmorpholine CAS No. 131887-48-4

2-Benzylmorpholine

Cat. No. B134971
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-UHFFFAOYSA-N
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Description

Enantioselective Synthesis of 2-Benzylmorpholine

The enantioselective synthesis of 2-Benzylmorpholine derivatives has been a subject of interest due to their pharmacological properties. One study reports the synthesis of 2,3-disubstituted benzomorpholines, which are analogues of lignan natural products. The process involves the addition of electron-rich aromatic donors to acyl-iminium ions derived from benzomorpholine aminols, followed by side chain modifications to mimic 1,4-benzodioxane lignans. These analogues have shown antiproliferative effects against cancer cell lines such as MDA-MB-231 and HCT116 .

Controllable Synthesis Analysis

A controllable synthesis method for 2- and 3-aryl-benzomorpholines has been developed, utilizing cross-coupling/annulation between 2-aminophenols and 4-vinylphenols. Molecular oxygen is used as the terminal oxidant, and the chemoselectivity can be inverted by adjusting solvents and bases at room temperature. This method provides a versatile approach to synthesizing benzomorpholine derivatives .

Molecular Structure Analysis

Spectroscopic techniques, including FTIR, FT-Raman, UV, and NMR, along with quantum chemical calculations, have been employed to investigate the molecular structure of related compounds such as 2-Benzylpyridine. These studies provide insights into the vibrational characteristics, functional groups, and electronic properties of the molecules, which are essential for understanding the behavior of benzomorpholine derivatives .

Chemical Reactions Analysis

The synthesis of 2-Benzylmorpholine and its resolution into enantiomers has been reported. The racemate has been tested as an appetite suppressant in dogs, showing significant effects without stimulant activity. However, the appetite suppression effect decreased with chronic oral dosing. The (+)-enantiomer was identified as the active appetite suppressant agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzomorpholine derivatives can be deduced from various spectroscopic and computational studies. For instance, the crystal structure, vibrational wavenumbers, NMR, and electronic transitions of related compounds have been extensively studied, providing a comprehensive understanding of their stability, charge delocalization, and intermolecular interactions .

Case Studies and Applications

Case studies involving 2-Benzylmorpholine derivatives highlight their potential in pharmaceutical applications. For example, the appetite suppressant properties of 2-Benzylmorpholine have been explored, with specific enantiomers showing promising results . Additionally, the antibacterial activity of related compounds has been evaluated, suggesting a broad spectrum of possible therapeutic uses .

Scientific Research Applications

1. Chemokine Receptor Antagonists

2-Benzylmorpholine derivatives have been explored for their potential as CCR3 chemokine receptor antagonists. These compounds show promise in treating asthma, allergic rhinitis, and other inflammatory diseases, as demonstrated in a series of nine applications focusing on acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine with affinities in the 10 – 100 pM range. Notably, one of these applications involves 766994, a clinical development candidate in Phase II studies for asthma and allergic rhinitis treatment (Expert Opinion on Therapeutic Patents, 2004).

2. Synthesis Strategies

Research has been conducted on alternate synthesis methods for (R)-2-benzylmorpholine, an appetite suppressant agent. One such study achieved a synthesis from trans-cinnamyl alcohol, using Sharpless asymmetric epoxidation strategy, with an overall yield of 24% (Tetrahedron Letters, 2016).

3. Analogues of Natural Products

The enantioselective synthesis of 2,3-disubstituted benzomorpholines, analogues of 1,4-benzodioxane natural products, has been achieved. This includes modification of the benzomorpholine scaffold to mimic side chains found in 1,4-benzodioxane lignans. These analogues exhibited antiproliferative effects against MDA-MB-231 and HCT116 cancer cell lines (The Journal of Organic Chemistry, 2016).

4. Synthesis of Chiral 2-Morpholine

A practical synthesis method has been developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a crucial intermediate for a Phase 2 investigational drug at Eli Lilly and Company. The synthesis combined resolution of a morpholine amide intermediate and a high-yielding Grignard reaction (Organic Process Research & Development, 2009).

5. Solvent N-methylmorpholine-N-oxide (NMMO)

N-Methylmorpholine-N-oxide, a cellulose solvent, was studied, showing a strong preference for the axial position of the N-oxide group. N-Benzylmorpholine-N-oxide was prepared as a reference compound with 100% axial N–O, and its conformation was influenced by various solvents, indicating its potential use in specific applications (Polymer, 2003).

6. Pharmaceutical Intermediates

Chiral 2-morpholine derivatives, like (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, are significant as pharmaceutical intermediates. Their synthesis is key for developing new drugs, as seen in Eli Lilly’s clinical pilot plant for a new investigational drug candidate (Organic Process Research & Development, 2009).

properties

IUPAC Name

2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927378
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylmorpholine

CAS RN

131887-48-4, 87955-28-0
Record name 2-Benzylmorpholine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylmorpholine
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Synthesis routes and methods

Procedure details

The above compound could be made in the following manner: 1 eq. 2-Benzyl-morpholine-4-carboxylic acid tert-butyl ester could be dissolved in 4N solution of hydrogen chloride in dioxane and the mixture could be stirred at 60° C. for 3 h. The solvent could be removed in vacuo and 1N aqueous hydrogen chloride solution could be added to the resulting residue, and the mixture could be washed with diethyl ether. The aqueous layer could be adjusted to pH 14 by addition of 2N NaOH solution and extracted with methylene chloride. The organic layer could be washed with brine and dried over sodium sulfate. After filtering, the material could be purified by column chromatography.
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